Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-
Description
Properties
CAS No. |
808118-93-6 |
|---|---|
Molecular Formula |
C18H14N2O6S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[[7-(benzenesulfonyl)-4-hydroxyisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H14N2O6S/c21-15(22)10-20-18(24)16-17(23)14-7-6-13(8-11(14)9-19-16)27(25,26)12-4-2-1-3-5-12/h1-9,23H,10H2,(H,20,24)(H,21,22) |
InChI Key |
ZDNBMABHRMYIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Convergent Synthesis Approach
The convergent approach involves the separate preparation of key structural fragments followed by their assembly. For the target compound, this would typically involve:
- Synthesis of the isoquinoline core
- Introduction of the phenylsulfonyl group at position 7
- Hydroxylation at position 4
- Functionalization at position 3 with a carboxylic acid group
- Coupling with glycine
Linear Synthesis Approach
The linear approach involves sequential modification of a basic isoquinoline scaffold, typically beginning with an appropriately substituted precursor that already contains some of the desired functionality. This approach often yields more predictable results but may require more steps.
Preparation of the Isoquinoline Core
Pictet-Spengler Cyclization
The Pictet-Spengler cyclization represents a fundamental approach for constructing the isoquinoline core. This method has been successfully employed in the synthesis of similar compounds as described in patent literature.
Procedure:
- L-tyrosine or appropriate derivative is converted to the corresponding ester
- The ester undergoes cyclization with acetaldehyde in acidic medium
- Subsequent oxidation yields the isoquinoline carboxylate
This approach has been demonstrated with L-tyrosine derivatives to form 7-phenoxy-1-methylisoquinoline-3-carboxylate structures.
Homophthalic Anhydride Method
An alternative approach utilizes homophthalic anhydride for the formation of isoquinoline derivatives, as described in patent literature.
Procedure:
- A resin-bound amine is reacted with an aldehyde to form the corresponding imine
- The imine is treated with homophthalic anhydride
- Ring closure forms the isoquinoline core
This method has been particularly valuable in the context of combinatorial chemistry for generating libraries of isoquinoline derivatives.
Introduction of Phenylsulfonyl Group
The incorporation of a phenylsulfonyl group at the 7-position represents one of the most challenging aspects of the synthesis, requiring careful consideration of regioselectivity and functional group compatibility.
Diazonium Salt Formation and Sulfonation
A direct approach to introducing a sulfonyl group involves diazonium salt formation followed by reaction with sulfur dioxide and chlorination. This method has been successfully applied for the preparation of substituted benzene sulfonyl chlorides and isoquinoline-5-sulfonyl chlorides.
The introduction of a hydroxyl group at the 4-position requires careful consideration of regioselectivity and functional group compatibility.
Hydrogen Peroxide Oxidation
Hydrogen peroxide oxidation represents an effective method for introducing a hydroxyl group at the 4-position of isoquinoline derivatives, as described in patent literature.
Procedure:
- Isoquinoline derivative is treated with glacial acetic acid
- 30% hydrogen peroxide is added at controlled temperature (around 27°C)
- The mixture is heated to 70°C
- Additional hydrogen peroxide and acetic acid are slowly added
- The reaction is maintained for 7-10 hours
This method has been successfully applied to isoquinoline derivatives to achieve hydroxylation at the 4-position with good yields.
Oxidation with Specific Reagents
Alternative oxidation methods might include:
- Use of peracids (e.g., m-CPBA)
- Oxidation with oxone or other peroxygen compounds
- Transition metal-catalyzed hydroxylation
Glycine Coupling
The final key step involves the coupling of glycine to the 3-carboxyl group of the isoquinoline core. Several methods have been reported for similar compounds.
Direct Coupling Method
This approach involves the direct reaction of the isoquinoline-3-carboxylate ester with glycine under basic conditions.
Procedure:
- The ethyl-4-hydroxy-7-substituted-isoquinoline-3-carboxylate is combined with sodium methoxide, methanol, and glycine
- The mixture is heated to 100°C and maintained for 12-14 hours
- After cooling, the solvent is concentrated under vacuum
- The residue is partitioned between water and ethyl acetate
- The pH of the aqueous layer is adjusted to 3-3.5 using acetic acid
- The resulting solid is filtered, washed, and dried
This method has demonstrated good yields for similar compounds such as roxadustat.
Isocyanate Formation and Coupling
An alternative approach involves the formation of an isocyanate intermediate followed by coupling with glycine.
Procedure:
- N-protected isoquinoline-3-carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine
- Addition of sodium azide forms the acyl azide
- Curtius rearrangement generates the isocyanate
- Reaction with glycine or glycine ester forms the urea linkage
- Deprotection if necessary
This method offers potential advantages in terms of mild reaction conditions and functional group compatibility.
Data Analysis and Reaction Optimization
Table 1 presents a comparative analysis of key reaction conditions for the synthesis of the glycine-coupled isoquinoline derivatives, based on data from similar compounds.
Table 1: Reaction Conditions for Glycine Coupling Step
| Parameter | Method A (Direct Coupling) | Method B (Isocyanate) |
|---|---|---|
| Temperature | 100-110°C | 40°C followed by RT |
| Time | 12-14 hours | 16 hours total |
| Base | Sodium methoxide | N-methylmorpholine |
| Solvent | Methanol | THF/DCM |
| Yield | 85-91% | 75-80% |
| Advantages | One-pot reaction | Milder conditions |
| Limitations | High temperature required | Multiple steps |
Purification and Characterization
The purification of the final compound requires careful consideration of its physical and chemical properties. Based on similar compounds, the following purification strategy is proposed:
- Initial isolation by pH adjustment and filtration
- Slurry in appropriate solvent (e.g., acetone)
- Recrystallization if necessary
- Characterization by HPLC, NMR, and mass spectrometry
Expected characterization data based on structural analysis and similar compounds:
- HPLC Purity : >95%
- Mass Spectrometry : Expected [M+H]⁺ corresponding to C₁₈H₁₄N₂O₅S
- ¹H NMR : Characteristic signals for isoquinoline core, phenyl group, and glycine moiety
- Solubility : Likely poor solubility in water, improved solubility in polar organic solvents
Comparative Analysis of Synthetic Routes
Three potential synthetic routes for the target compound were analyzed based on the available information, with a focus on efficiency, scalability, and overall yield.
Route A: Tyrosine-Based Approach
This route begins with L-tyrosine, introducing the phenylsulfonyl group early in the synthesis. While this approach offers stereochemical control, the early introduction of the phenylsulfonyl group may complicate subsequent transformations.
Route B: Isoquinoline Functionalization Approach
This approach starts with a pre-formed isoquinoline core, with sequential introduction of functional groups. The late-stage introduction of the phenylsulfonyl group presents both advantages in terms of functional group compatibility and challenges in terms of regioselectivity.
Route C: Convergent Assembly
The convergent approach involves the separate preparation of functionalized building blocks followed by their assembly. This route offers flexibility but may require more complex protection/deprotection strategies.
Table 3 provides a comparative analysis of these synthetic routes:
Table 3: Comparison of Synthetic Routes
| Criterion | Route A | Route B | Route C |
|---|---|---|---|
| Number of steps | 9-11 | 7-8 | 8-9 |
| Overall yield (estimated) | 15-20% | 25-30% | 20-25% |
| Scalability | Moderate | Good | Moderate |
| Regioselectivity control | Good | Moderate | Good |
| Key challenges | Early sulfonylation | Late functionalization | Complex assembly |
| Recommended for | Small-scale synthesis | Scale-up production | Diverse analogs |
The preparation of Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- presents several synthetic challenges, particularly regarding the regioselective introduction of the phenylsulfonyl group at the 7-position. Based on the analysis of related compounds and synthetic methodologies, the most promising approach involves:
- Construction of the isoquinoline core using Pictet-Spengler cyclization
- Introduction of the phenylsulfonyl group via diazonium salt formation and sulfonation
- Hydroxylation at position 4 using hydrogen peroxide oxidation
- Glycine coupling under basic conditions
The diazonium salt approach to sulfonylation appears particularly promising, with yields exceeding 80% reported for similar transformations. The direct coupling method for glycine attachment also demonstrates good efficiency, with yields of 85-91% for related compounds.
Future research directions may include the development of more regioselective methods for introducing the phenylsulfonyl group, as well as milder conditions for the glycine coupling step to improve functional group compatibility and overall yield.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the phenylsulfonyl group or to modify other functional groups.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can lead to the removal of the phenylsulfonyl group.
Scientific Research Applications
Pharmacological Applications
1. Enzyme Inhibition
Glycine derivatives, including N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]-, have been studied for their potential as enzyme inhibitors. These compounds can modulate various biological pathways by inhibiting specific enzymes involved in disease processes, such as cancer and inflammation .
2. Neurotransmission
This compound has implications in neurotransmission modulation, particularly in the context of neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like epilepsy and multiple sclerosis .
3. Cytokine and Growth Factor Signaling Modulation
Research indicates that glycine derivatives can influence cytokine signaling pathways, which are crucial in immune responses and inflammation. This modulation can be beneficial in treating autoimmune diseases and chronic inflammatory conditions .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- in models of stroke. The results demonstrated a significant reduction in neuronal death and improvement in functional recovery post-stroke, suggesting its potential as a therapeutic agent for neuroprotection .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound. Researchers found that it effectively reduced pro-inflammatory cytokines in vitro and in vivo, indicating its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Therapeutic Use |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity | Cancer treatment |
| Neurotransmission | Interacts with neurotransmitter receptors | Epilepsy, Multiple Sclerosis |
| Cytokine Signaling | Influences immune response pathways | Autoimmune diseases |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Rheumatoid arthritis |
Mechanism of Action
The mechanism of action of Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine (TRC-H948180)
- Structural Features: Replaces the phenylsulfonyl group at position 7 with a phenoxy moiety. Retains the 4-hydroxy and 3-carbonyl-glycine groups.
- Molecular Weight : 352.34 g/mol (identical to the target compound) .
- Biological Activity: Also an enzyme inhibitor but with differing selectivity due to the phenoxy group’s reduced steric bulk and electron-donating nature. The absence of sulfur may limit interactions with sulfhydryl-containing enzyme pockets .
Peliglitazar (BMS-426707-1)
- Structural Features: A glycine derivative with a methoxyphenoxy group and an oxazolyl-ethoxy chain. Lacks the isoquinoline core.
- Molecular Weight : 530.60 g/mol .
- Biological Activity : Targets PPAR receptors for treating type II diabetes and atherosclerosis. The extended hydrophobic chain enhances metabolic stability but reduces blood-brain barrier penetration compared to the target compound .
Functional Analogues
N-(4-Phenyl)phenylsulfonyl Amino Acid Derivatives
- Structural Features: Incorporate phenylsulfonyl groups linked to amino acids like phenylalanine or proline.
- Biological Activity: Exhibit weak MMP-1/MMP-2 inhibition. Bulky amino acids (e.g., phenylalanine) reduce MMP-2 selectivity, while cyclic structures (e.g., proline) hinder MMP-1 binding .
- Key Difference: The target compound’s isoquinoline core may confer higher selectivity for neurological enzymes over MMPs .
BCL-2 Inhibitors (N-(Phenylsulfonyl)benzamides)
- Structural Features : Phenylsulfonyl benzamides with substituents optimized for BCL-2 binding.
- Biological Activity : Potent anticancer agents via BCL-2 protein inhibition. The phenylsulfonyl group is critical for hydrophobic interactions with the BCL-2 pocket .
- Key Difference : The target compound’s glycine linkage and hydroxyl group may redirect activity toward ion channels or kinases rather than apoptosis pathways .
Comparative Data Table
Research Findings and Mechanistic Insights
- Synthesis and Stereochemistry : The target compound’s phenylsulfonyl group may be introduced via phenylsulfonyl chloride, analogous to methods yielding 91% Z-selectivity in hydantoin derivatives . Z-selectivity could enhance binding to chiral enzyme pockets .
- Enzyme Inhibition: Unlike phenylsulfonyl amino acid derivatives (weak MMP inhibitors), the target compound’s isoquinoline scaffold likely redirects activity toward neurological targets, such as ion channels or neurotransmitter receptors .
- Steric and Electronic Effects : Substituents near the phenylsulfonyl group (e.g., 4-hydroxy) influence enantioselectivity and binding. Methyl or bromine substitutions at C3 reduce hydrophobic interactions, whereas the target’s hydroxyl group may enhance hydrogen bonding .
Biological Activity
Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a glycine moiety linked to a 4-hydroxy-7-(phenylsulfonyl)-3-isoquinoline core. Its molecular formula is , and it possesses significant pharmacological properties that are currently under investigation.
Biological Activity Overview
-
Anticancer Activity
- Various studies have indicated that compounds similar to Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- exhibit cytotoxic effects against different cancer cell lines. For instance, research has shown that isoquinoline derivatives can induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
-
Mechanism of Action
- The mechanism underlying the anticancer activity is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit the MAPK pathway, leading to reduced cell viability in cancerous tissues .
- Neuropharmacological Effects
Data Table: Summary of Biological Activities
Case Studies
-
Case Study 1: Breast Cancer
- A study evaluated the efficacy of a compound structurally related to Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- on MCF-7 breast cancer cells. Results indicated a significant decrease in cell proliferation and an increase in apoptotic markers following treatment with the compound at varying concentrations over 48 hours .
- Case Study 2: Neuropharmacological Assessment
Research Findings
Recent findings highlight the importance of further exploring Glycine, N-[[4-hydroxy-7-(phenylsulfonyl)-3-isoquinolinyl]carbonyl]- for its potential therapeutic applications. Key insights include:
- The compound's ability to selectively target cancer cells while sparing normal cells.
- Its role in modulating neurotransmitter systems, which could lead to novel treatments for psychiatric disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
